molecular formula C15H16N6OS B11038805 6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11038805
M. Wt: 328.4 g/mol
InChI Key: RIWDOHRSIJRZTQ-UHFFFAOYSA-N
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Description

3-(2-FURYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound It features a unique structure that combines a furan ring, a pyrazole ring, and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions. One common method starts with the preparation of the pyrazole derivative, followed by the formation of the triazolothiadiazole core. The final step involves the introduction of the furan ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

3-(2-FURYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PROPANOL: This compound shares the pyrazole core but lacks the triazolothiadiazole and furan rings.

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Similar in structure but with a benzoic acid moiety instead of the triazolothiadiazole and furan rings.

Uniqueness

The uniqueness of 3-(2-FURYL)-6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

6-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N6OS/c1-8(2)20-10(4)12(9(3)18-20)14-19-21-13(11-6-5-7-22-11)16-17-15(21)23-14/h5-8H,1-4H3

InChI Key

RIWDOHRSIJRZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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